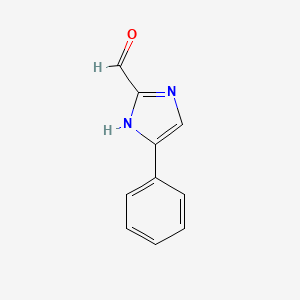

5-Phenyl-1H-imidazole-2-carbaldehyde

描述

Overview of Imidazole (B134444) Chemistry and its Significance

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-arrangement. First synthesized by Heinrich Debus in 1858, the imidazole ring is a cornerstone of heterocyclic chemistry. wikipedia.org Its aromaticity, arising from a planar ring system with six delocalized π-electrons, confers significant stability. Imidazole is also amphoteric, meaning it can function as both a weak acid and a weak base.

The significance of the imidazole moiety is vast and multifaceted. It is a fundamental component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine. This biological prevalence has made the imidazole scaffold a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse activities, such as antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net Beyond medicine, imidazole derivatives are utilized as catalysts, corrosion inhibitors, and building blocks in the synthesis of more complex chemical structures, including purines.

Importance of Aldehyde Functionality in Heterocyclic Systems

The aldehyde, or formyl group (-CHO), is a highly reactive and versatile functional group in organic chemistry. biologyinsights.comfiveable.me When attached to a heterocyclic system, the formyl group serves as a crucial synthetic handle, enabling a wide array of chemical transformations. wikipedia.org Its carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. fiveable.mebritannica.com

This reactivity is harnessed to build molecular complexity. Heterocyclic aldehydes are key precursors for synthesizing a variety of derivatives through reactions such as oxidations to carboxylic acids, reductions to alcohols, and condensations with amines to form imines (Schiff bases). fiveable.meresearchgate.net They are pivotal in multicomponent reactions, which allow for the efficient, one-pot construction of complex molecular frameworks. wikipedia.org The process of introducing a formyl group, known as formylation, is a critical step in the synthesis of many targeted organic molecules. wikipedia.orgwisdomlib.org The presence of an aldehyde on a heterocyclic ring is therefore of great strategic importance for developing new pharmaceuticals and materials. researchgate.netdergipark.org.tr

Historical Context of 5-Phenyl-1H-imidazole-2-carbaldehyde Research

The specific research history of this compound is embedded within the broader evolution of imidazole synthesis. Following the initial discovery of imidazole by Debus in 1858, the late 19th and early 20th centuries saw the development of more versatile synthetic routes, such as the Debus-Radziszewski imidazole synthesis, which allowed for the creation of substituted imidazoles by reacting a dicarbonyl, an aldehyde, and ammonia (B1221849). wikipedia.orgwikipedia.org

The mid-20th century brought further methodological advancements, enabling more precise control over the substitution patterns on the imidazole ring. The development of reactions like the Van Leusen imidazole synthesis in the 1970s, which uses tosylmethyl isocyanide (TosMIC), provided a powerful tool for constructing a wide variety of imidazole derivatives. nih.gov It is within this period of expanding synthetic capabilities that specific isomers like this compound (CAS Number: 56248-10-3) were likely first synthesized and characterized. bldpharm.com Research into imidazole carbaldehydes, in general, has been driven by their utility as versatile building blocks in medicinal chemistry for constructing novel therapeutic agents. researchgate.netdergipark.org.tr

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-10-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZJTDJQBZIIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340891 | |

| Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56248-10-3 | |

| Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenyl 1h Imidazole 2 Carbaldehyde

De Novo Imidazole (B134444) Ring Synthesis Strategies

The formation of the imidazole ring from non-cyclic components is a cornerstone of heterocyclic chemistry. These strategies often involve the condensation of multiple components to efficiently construct the desired scaffold.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. bohrium.com The Debus-Radziszewski synthesis and its modern variations are the most well-known MCRs for preparing tri- and tetra-substituted imidazoles. tandfonline.com These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). isca.mesciepub.com

To generate the specific 5-phenyl-2-carbaldehyde substitution pattern, this reaction would require careful selection of starting materials. For instance, the reaction could theoretically employ phenylglyoxal (B86788) (as the 1,2-dicarbonyl component to install the phenyl group at the 4- or 5-position), a protected glyoxal (B1671930) derivative (to provide the precursor for the 2-carbaldehyde), and ammonium acetate (B1210297).

| MCR Approach | Typical Reactants | Catalyst/Conditions | Relevance to Target Synthesis |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Thermal, Acidic (e.g., PTSA) or Ionic Liquid | Provides a general route to substituted imidazoles. Requires specific, potentially complex, dicarbonyl and aldehyde precursors for the target. isca.mesciepub.com |

| van Leusen Imidazole Synthesis | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | A versatile method for producing 1,4,5-trisubstituted and other imidazoles. nih.gov Could potentially be adapted by using appropriate aldehyde and amine precursors. |

| Iodine-Mediated Annulation | Enamines, Trimethylsilyl azide (B81097) (TMSN3) | Iodine | A method for producing imidazole-4-carboxylic acid derivatives, which could potentially be converted to the target carbaldehyde. organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Cyclization reactions involve the formation of the heterocyclic ring from a single starting material that undergoes an intramolecular reaction. These methods offer excellent control over the substitution pattern if the acyclic precursor is synthesized correctly.

Several strategies involving cyclization have been developed for imidazole synthesis:

From Propargyl Amidines : Gold-catalyzed cyclization of propargyl amidines can yield substituted imidazoles. chim.it

From α-Keto-aldehydes : Disubstituted imidazoles can be synthesized through the cyclization of α-keto-aldehydes, which are obtained from the oxidation of aryl methyl-ketones, upon treatment with ammonium acetate. nih.gov

Iodine-Promoted Cyclization : A variety of substituted imidazoles can be synthesized from readily available substrates using an iodine-promoted cyclization reaction under metal-free conditions. acs.org

Achieving specific regiochemistry is a significant challenge in imidazole synthesis. The formation of 5-Phenyl-1H-imidazole-2-carbaldehyde requires precise placement of the phenyl and carbaldehyde groups.

One reported issue in the synthesis of substituted imidazole carbaldehydes is the potential for transmetallation. For example, the lithiation of 1-protected 4-bromo-5-phenylimidazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can lead to a mixture of the desired 5-carbaldehyde and the rearranged 2-carbaldehyde, with the latter often being the major product. This occurs because imidazol-5-yllithium compounds can equilibrate with the more stable imidazol-2-yllithium derivatives.

A regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been developed from diaminomaleonitrile (B72808) (DAMN)-based imines and aromatic aldehydes. nih.govacs.org This highlights how specific directing groups can control the outcome of cyclization reactions to favor a particular regioisomer. While not a direct synthesis of the target compound, this principle of using directing groups could be applied to develop a regioselective pathway.

Advanced Synthetic Transformations for Structural Elaboration

An alternative to de novo synthesis is the modification of a pre-existing imidazole ring. This approach is useful when a suitable starting imidazole is readily available.

The aldehyde group of this compound is a versatile handle for further chemical modifications. Standard organic transformations can be applied to this moiety.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid (5-phenyl-1H-imidazole-2-carboxylic acid) using common oxidizing agents.

Reduction : The aldehyde can be reduced to the primary alcohol ( (5-phenyl-1H-imidazol-2-yl)methanol) using reducing agents like sodium borohydride.

Decarbonylation : It has been reported that imidazole-2-carbaldehydes can undergo a decarbonylation reaction when heated in ethanol (B145695), yielding the corresponding 2-unsubstituted imidazole and ethyl formate. researchgate.net This reaction involves the nucleophilic attack of the alcohol on the carbonyl group.

Conversion to other Heterocycles : The aldehyde group can be used as a precursor to form other fused heterocyclic systems. For example, 4-methyl-5-imidazole carbaldehyde has been converted into benzoxazole, benzothiazole, and benzoimidazole derivatives via a two-step reaction involving condensation with substituted anilines. researchgate.netdergipark.org.tr

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Oxidation | Standard oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic Acid | vanderbilt.edu |

| Reduction | Standard reducing agents (e.g., NaBH4, LiAlH4) | Alcohol | vanderbilt.edu |

| Decarbonylation | Ethanol, heat | H (unsubstituted position) | researchgate.net |

| Condensation | o-Aminophenol, o-aminothiophenol, etc. | Fused Heterocycles (e.g., Benzoxazole) | researchgate.netdergipark.org.tr |

This table is interactive. Users can sort and filter the data.

The imidazole ring itself, particularly the N-H proton, is reactive and can be functionalized.

N-Alkylation/Arylation : The nitrogen atom at the 1-position can be derivatized with various alkyl or aryl groups. researchgate.net For example, 4-methyl-1H-imidazole-5-carbaldehyde can be N-alkylated using reagents like methyl iodide in the presence of a base. dergipark.org.tr A similar reaction would be expected for this compound.

N-Acylation : The imidazole nitrogen can react with acylating agents, although this can sometimes be a reversible process used for protection or to modify reactivity. youtube.com

These derivatizations are crucial for building more complex molecules and for modulating the electronic and steric properties of the imidazole core for various applications.

Stereoselective Synthesis Considerations

The stereoselective synthesis of a specific chemical compound is a crucial consideration when the target molecule can exist as multiple stereoisomers. However, in the case of this compound, the molecule is achiral and therefore does not have stereoisomers such as enantiomers or diastereomers.

The achiral nature of this compound stems from its molecular structure. The molecule lacks any stereocenters (an atom, typically carbon, bonded to four different groups). Furthermore, the single bond connecting the phenyl group at the C5 position to the imidazole ring allows for free rotation under normal conditions. This prevents the existence of stable atropisomers, which are stereoisomers arising from restricted rotation about a single bond. As the molecule does not possess any element of chirality, all synthetic routes will produce a single, identical product.

Stereoselectivity would become a relevant factor only in subsequent reactions involving this compound where a new chiral center is created. For example, if the carbaldehyde group were to be reacted with a nucleophile in an asymmetric synthesis, the resulting secondary alcohol would be chiral, and the synthesis would need to be designed to favor the formation of one enantiomer over the other.

To illustrate how data for a stereoselective reaction would be presented, the following table shows hypothetical outcomes for an asymmetric reduction of an imidazole carbaldehyde to a chiral alcohol using different chiral catalysts. This is for illustrative purposes only, as no stereoselective synthesis of the achiral this compound is reported.

Table 1: Illustrative Data for a Hypothetical Stereoselective Reduction of an Imidazole Carbaldehyde This data is not for this compound but serves as an example of how stereoselective synthesis outcomes are reported.

| Entry | Chiral Catalyst/Reagent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Catalyst A | 0 | 95 | 92 (R) |

| 2 | Catalyst A | 25 | 98 | 85 (R) |

| 3 | Catalyst B | 0 | 91 | 95 (S) |

| 4 | Catalyst B | -20 | 88 | 98 (S) |

| 5 | Catalyst C | 25 | 99 | 75 (R) |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of 5-Phenyl-1H-imidazole-2-carbaldehyde. However, the analysis of imidazole (B134444) derivatives can be complicated by prototropic tautomerism, where the N-H proton can reside on either nitrogen atom of the imidazole ring. This can lead to the coexistence of 4-phenyl and 5-phenyl tautomers in solution, potentially causing signal broadening or the appearance of multiple sets of signals in the NMR spectra. mdpi.comconicet.gov.ar

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde, imidazole, and phenyl protons.

Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Imidazole Ring Proton: The lone proton on the imidazole ring (at the C4 position) would likely appear as a singlet. Its chemical shift can be influenced by the solvent and the tautomeric equilibrium.

Phenyl Group Protons: The five protons of the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a complex multiplet as the protons on the ring split each other.

Imidazole N-H Proton: The signal for the N-H proton is often broad and its chemical shift is highly variable, depending on solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| Imidazole (C4-H) | ~7.0 - 8.0 | Singlet (s) |

| Imidazole (N-H) | Variable (often broad) | Singlet (s) |

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. However, research on similar 2-phenylimidazole (B1217362) derivatives has shown that fast tautomerization in solution can impede the full structural description by conventional ¹³C NMR. mdpi.com Signals for the imidazole ring carbons (C2, C4, and C5) can be broad or even undetectable in solution-state spectra. mdpi.com To overcome this, solid-state techniques like ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR are often employed, as they can "freeze" the tautomeric exchange and allow for the observation of well-resolved peaks. mdpi.comconicet.gov.ar

The expected signals include:

Aldehyde Carbonyl (C=O): A highly deshielded signal typically found between δ 180 and 190 ppm.

Imidazole Ring Carbons: Three signals are expected for C2, C4, and C5. The carbon bearing the phenyl group (C5) and the aldehyde group (C2) will be quaternary and appear downfield.

Phenyl Ring Carbons: Signals for the six carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon directly attached to the imidazole ring (ipso-carbon) will have a different chemical shift from the others.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Imidazole (C2) | ~145 |

| Imidazole (C4/C5) | 120 - 140 |

| Phenyl (ipso-C) | ~135 |

| Phenyl (Ar-C) | 125 - 130 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the imidazole C4-H proton to the C4 carbon and the various phenyl protons to their respective carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn The sample is first vaporized and passed through a GC column, which separates it from impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

For this compound (molecular formula C₁₀H₈N₂O), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (approximately 172.18 g/mol ). An isomer, 4-(1H-imidazol-1-yl)benzaldehyde, has been shown to have a molecular ion peak at m/z = 172. iucr.org The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation.

Table 3: Plausible Mass Fragmentation Pattern for this compound

| m/z Value | Possible Fragment | Fragment Lost |

| 172 | [C₁₀H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₇N₂]⁺ | CHO |

| 95 | [C₅H₅N₂]⁺ | Phenyl group (C₆H₅) |

| 77 | [C₆H₅]⁺ | Imidazole-carbaldehyde moiety |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov While conventional MS might identify a molecular ion at m/z 172, HRMS could measure it as 172.0637. This exact mass corresponds specifically to the elemental composition C₁₀H₈N₂O, allowing researchers to distinguish it from other potential compounds that might have the same nominal mass but a different elemental formula. This high level of confidence is critical in modern chemical research and pharmaceutical development. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of an organic compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the spectrum is expected to exhibit distinct peaks indicative of its imidazole ring, phenyl group, and carbaldehyde moiety.

Detailed experimental IR data for this compound is not extensively available in the reviewed literature. However, the analysis of structurally similar compounds, such as 4-(1H-imidazol-1-yl)benzaldehyde, provides a strong basis for predicting the key spectral features. iucr.org The principal vibrational bands anticipated for this compound would include:

N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and imidazole rings are expected to appear around 3000-3150 cm⁻¹. The aldehydic C-H stretch typically shows one or two bands in the 2700-2900 cm⁻¹ region. iucr.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the carbaldehyde is a key diagnostic peak, typically observed in the range of 1680-1700 cm⁻¹. For 4-(1H-imidazol-1-yl)benzaldehyde, this peak is reported at 1676 cm⁻¹. iucr.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will produce a series of bands in the 1400-1650 cm⁻¹ region. iucr.org

C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring are expected in the 690-900 cm⁻¹ range, which can provide information about the substitution pattern.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Imidazole N-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3150 |

| Aldehydic C-H | Stretching | 2700-2900 |

| Carbonyl C=O | Stretching | 1680-1700 |

| Imidazole/Phenyl C=N, C=C | Stretching | 1400-1650 |

| Phenyl C-H | Out-of-plane Bending | 690-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with its conjugated system, which includes the phenyl ring, the imidazole ring, and the carbonyl group.

Specific experimental UV-Vis absorption maxima for this compound are not readily found in the surveyed scientific literature. However, studies on the parent compound, imidazole-2-carboxaldehyde, reveal a pH-dependent absorption profile. walisongo.ac.id In aqueous solutions, imidazole-2-carboxaldehyde exhibits two main absorption peaks: one around 287 nm, attributed to the aldehyde form, and another at 212 nm, corresponding to its hydrated geminal diol form. walisongo.ac.id

For this compound, the presence of the phenyl group in conjugation with the imidazole-2-carbaldehyde core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazole-2-carboxaldehyde. This is due to the extension of the π-conjugated system. The anticipated electronic transitions are:

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the carbonyl group to anti-bonding π* orbitals. These are expected to be the dominant features in the spectrum.

n → π Transitions:* A lower intensity absorption, resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital, may also be observed, often at a longer wavelength than the primary π → π* transitions.

Table 2: Anticipated Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Phenyl ring, Imidazole ring, Carbonyl group | ~250-320 nm |

| n → π | Carbonyl group | >300 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound has not been reported in the reviewed literature, crystallographic data for closely related phenyl-imidazole derivatives are available. For instance, the crystal structure of 2-phenyl-1H-imidazole has been determined, revealing a nearly co-planar arrangement of the imidazole and phenyl rings. nih.gov In the solid state, such molecules are often linked by intermolecular N-H···N hydrogen bonds. nih.gov

For this compound, a single crystal X-ray diffraction analysis would be expected to reveal:

The planarity or dihedral angle between the phenyl and imidazole rings.

The conformation of the carbaldehyde group relative to the imidazole ring.

A network of intermolecular hydrogen bonds involving the imidazole N-H group and potentially the nitrogen atom of a neighboring imidazole ring or the oxygen atom of the carbaldehyde group.

Table 3: General Crystallographic Parameters for Phenyl-Imidazole Derivatives

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Intermolecular Interactions | The presence and geometry of hydrogen bonds and other non-covalent interactions would be detailed. |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed.

While a specific HPLC method for this compound is not detailed in the available literature, methods for other imidazole-2-carboxaldehyde derivatives have been described. These typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comsielc.com The retention time (Rt) of the compound would be a characteristic feature under specific chromatographic conditions.

Table 4: Typical Reverse-Phase HPLC Parameters for Imidazole Derivatives

| Parameter | Description |

| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with a modifier like formic acid or phosphoric acid |

| Detection | UV detector, with the wavelength set near one of the compound's absorption maxima |

| Retention Time (Rt) | The time at which the compound elutes from the column, which is specific under defined conditions |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and check the purity of a substance. For this compound, TLC would typically be performed on silica gel plates.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly used. The retardation factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, stationary phase, and mobile phase. Visualization of the spot on the TLC plate can be achieved under UV light, due to the compound's UV-absorbing nature, or by using a staining agent.

Although specific Rƒ values for this compound are not documented in the reviewed literature, the polarity of the molecule suggests that it would have an intermediate Rƒ value in a moderately polar solvent system.

Table 5: General TLC Conditions for the Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) or chemical staining |

| Retardation Factor (Rƒ) | A characteristic value dependent on the specific conditions used |

Computational Chemistry and Theoretical Studies of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic properties of molecules. orientjchem.orgmdpi.com Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G, to model the behavior of electrons and predict molecular characteristics. orientjchem.orgorientjchem.org

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Phenyl-1H-imidazole-2-carbaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis would further explore the molecule's flexibility, particularly the rotation around the single bonds connecting the phenyl and carbaldehyde groups to the imidazole (B134444) ring. By mapping the potential energy as a function of these rotations, the most stable conformer(s) can be identified. Computational studies on related complex imidazole derivatives have successfully used these techniques to elucidate their preferred spatial arrangements, which is crucial for understanding their interaction with other molecules. acs.orgnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com Their properties are fundamental to understanding a molecule's chemical reactivity and electronic transitions.

HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO : Represents the innermost empty orbital and is associated with the molecule's ability to accept electrons, acting as an electrophile.

HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com

For a related compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, DFT calculations determined the HOMO energy to be -5.61 eV, the LUMO energy to be -1.74 eV, and the resulting energy gap to be 3.87 eV. orientjchem.org A similar analysis for this compound would reveal its electronic stability and reactive sites.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.61 | Electron-donating ability |

| ELUMO | -1.74 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.87 | Chemical reactivity and stability |

Data is for the related compound 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone and is presented for illustrative purposes. orientjchem.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. malayajournal.orgnih.gov It examines the interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis type). The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction. malayajournal.org

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| π → π | π(C=C) in Phenyl Ring | π(C=N) in Imidazole Ring | Electron delocalization, aromaticity |

| n → π | Lone Pair (N) in Imidazole | π(C=O) in Carbaldehyde | Intramolecular charge transfer, stabilization |

| n → σ | Lone Pair (O) in Carbaldehyde | σ(C-C) adjacent bonds | Hyperconjugation, structural stability |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a biological target, typically a protein or enzyme. rjptonline.org This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

For this compound, docking studies could be performed against various enzymes to explore its potential as an inhibitor. For example, imidazole derivatives have been studied as inhibitors of enzymes like α-glucosidase and casein kinase 2 (CK2). nih.govnih.gov The simulation would place the compound into the enzyme's active site and calculate a binding energy score, which indicates the strength of the interaction. The analysis also reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jmchemsci.com By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding drug design. rjptonline.orgresearchgate.net

A QSAR study on a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, which share the core 5-phenyl-imidazole structure, successfully modeled their cytotoxicity. nih.gov The model used electronic (Hammett sigma), hydrophobicity (pi), and steric (molar refractivity) parameters. nih.gov Key findings from that study indicated that electron-withdrawing substituents on the phenyl ring were unfavorable for activity, while increased lipophilicity at certain positions enhanced it. nih.gov A similar QSAR study on derivatives of this compound could be developed to optimize its structure for a specific biological target.

Simulation of Spectroscopic Data (e.g., NMR, UV-Vis)

Computational methods, particularly DFT, can accurately simulate spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. researchgate.net

UV-Vis Spectroscopy: Theoretical calculations of UV-Vis spectra can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions within the molecule. For the parent imidazole-2-carbaldehyde, absorption peaks are observed around 280-287 nm. walisongo.ac.idmdpi.com The presence of the phenyl group in this compound would create a more extended conjugated π-system, which is expected to cause a bathochromic (red) shift to longer wavelengths. A study on the related 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) reported absorption peaks at 340 nm and 406 nm, illustrating the effect of extended conjugation. researchgate.net

NMR Spectroscopy: The simulation of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts (δ) for protons (¹H NMR) and carbon atoms (¹³C NMR). These theoretical values can be compared with experimental data to confirm the compound's structure. Studies on imidazole-2-carboxaldehyde and its derivatives have provided detailed characterization of their NMR spectra. researchgate.netconicet.gov.ar For this compound, characteristic signals would be expected for the aldehyde proton (typically δ > 9.5 ppm), the imidazole ring protons, and the protons of the phenyl group (typically in the aromatic region, δ 7-8 ppm). nih.gov

Investigation of Non-Linear Optical (NLO) Properties

While specific computational studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the non-linear optical (NLO) properties of this molecule can be understood by analyzing its structural components and comparing it to closely related imidazole derivatives. The field of NLO is significant for its applications in optical switching, data storage, and telecommunications. acs.org Organic molecules, particularly those with donor-π-acceptor architectures, are of great interest for their potential in NLO materials. acs.org

The imidazole ring system is a common building block in the design of NLO chromophores. researchgate.netuokerbala.edu.iq Theoretical studies on various imidazole derivatives confirm their potential for NLO applications. The NLO response in these molecules is primarily governed by their electrical properties, such as polarizability (α) and the first-order hyperpolarizability (β), which describe the molecule's response to an applied electric field. acs.org

A foundational understanding can be gained from the computational analysis of the parent molecule, imidazole-2-carboxaldehyde. A study using Density Functional Theory (DFT) with the B3LYP/6-311G basis set calculated the NLO properties of this precursor. researchgate.net The results showed a significant dipole moment (µ), polarizability (α), and first-order hyperpolarizability (β), validating the potential of the imidazole-2-carboxaldehyde framework as an NLO-active material. researchgate.net The presence of the amino (-NH) and carbonyl (C=O) groups in a planar aromatic ring contributes to these properties. researchgate.net

The structure of this compound includes:

An imidazole ring , which can act as an electron-donating component.

A carbaldehyde group (-CHO) at the 2-position, which is an electron-withdrawing group.

A phenyl group at the 5-position, which extends the π-conjugated system.

This arrangement facilitates intramolecular charge transfer (ICT) from the imidazole and phenyl portions of the molecule to the carbaldehyde group, a key mechanism for producing a high NLO response. The extended π-conjugation provided by the phenyl ring, connecting the donor and acceptor groups, is expected to enhance the hyperpolarizability compared to the parent imidazole-2-carboxaldehyde.

For context, the NLO properties of novel materials are often compared to a standard reference material like urea. Computational studies on other substituted imidazole derivatives have shown their first-order hyperpolarizability to be many times greater than that of urea. researchgate.net Given its donor-π-acceptor structure, it is highly probable that this compound would also exhibit a significant NLO response, potentially exceeding that of urea.

The following tables summarize the calculated NLO data for the related parent compound, imidazole-2-carboxaldehyde, and provide the reference values for urea.

Table 1: Calculated NLO Properties of Imidazole-2-carboxaldehyde Data obtained from DFT/B3LYP/6-311G basis set calculations. researchgate.net

| Property | Value | Unit |

| Dipole Moment (µ) | 3.5186 | Debye |

| Mean Polarizability (α) | 1.83 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 2.01 x 10⁻³⁰ | esu |

Table 2: Reference NLO Properties of Urea

| Property | Value | Unit |

| First Hyperpolarizability (β) | ~0.37 x 10⁻³⁰ | esu |

Reactivity and Reaction Mechanisms of 5 Phenyl 1h Imidazole 2 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde group (-CHO) at the C2 position of the imidazole (B134444) ring is the most prominent site for chemical reactions. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, leading to a diverse array of derivatives. This reactivity is fundamental to its use as a building block in organic synthesis.

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. 5-Phenyl-1H-imidazole-2-carbaldehyde readily undergoes this transformation.

For instance, imidazole-2-carboxaldehyde, a closely related parent compound, reacts with amino acids like L-phenylalanine in the presence of a base to yield the corresponding Schiff base ligand. researchgate.net Similarly, Schiff base derivatives of 5-amino-1H-imidazole-4-carboxamide are formed by reacting the amino group with various aromatic aldehydes. researchgate.net These reactions typically proceed by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

The general scheme for Schiff base formation is as follows: R-NH₂ + O=CH-R' → R-N=CH-R' + H₂O

These Schiff bases are valuable intermediates; for example, their reaction with mercaptoacetic acid can yield thiazolidinone derivatives. researchgate.net Furthermore, Schiff bases derived from imidazole aldehydes are extensively used as ligands for the synthesis of metal complexes, which have applications in catalysis and materials science. nih.gov

Table 1: Examples of Schiff Base Formation with Imidazole Aldehydes

| Imidazole Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| Imidazole-2-carboxaldehyde | L-phenylalanine | Schiff Base Ligand | researchgate.net |

| 5-amino-1H-imidazole-4-carboxamide | Aromatic Aldehydes | Schiff Base | researchgate.net |

Beyond Schiff base formation, the aldehyde group of this compound is reactive towards a wide range of nucleophiles. cymitquimica.comnih.gov These reactions are fundamental to constructing new carbon-carbon and carbon-heteroatom bonds.

Examples of nucleophilic addition include:

Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-phenyl-1H-imidazol-2-yl)methanol. This is typically achieved using reducing agents like sodium borohydride. A study demonstrated this reduction on a related N-trityl protected aldehyde. nih.gov

Organometallic Reagents: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene.

Cyanohydrin Formation: Addition of cyanide ions (from sources like HCN or TMSCN) leads to the formation of a cyanohydrin, a versatile intermediate.

In one study, the decarbonylation of imidazole-2-carbaldehydes in hot ethanol (B145695) was observed, which involves the nucleophilic attack of the alcohol on the carbonyl group to form the corresponding imidazole and ethyl formate. researchgate.net This highlights the susceptibility of the aldehyde group to nucleophilic attack, even by weaker nucleophiles like alcohols under certain conditions.

Imidazole Ring Reactivity and Tautomerism Studies

The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, which provides sites for further functionalization. The nitrogen atom at position 1 (N-1), bearing a hydrogen atom, is acidic and can be deprotonated by a base. dergipark.org.tr The resulting imidazolate anion is a potent nucleophile.

N-Alkylation and N-Arylation: The N-1 position is readily alkylated or arylated. For example, reacting 4-methyl-1H-imidazole-5-carbaldehyde with an alkyl halide in the presence of a strong base like sodium hydride (NaH) results in N-alkylation. dergipark.org.trresearchgate.net The synthesis of 1-Benzyl-5-phenyl-1H-imidazole has also been reported, demonstrating N-benzylation. nih.gov This modification is often used to alter the solubility, electronic properties, and biological activity of the molecule.

Tautomerism: For imidazoles substituted at the 4 or 5 position, prototropic tautomerism is possible, where the N-H proton can reside on either nitrogen atom, leading to an equilibrium between the 4-substituted and 5-substituted forms. In the case of this compound, this would involve tautomerization to 4-Phenyl-1H-imidazole-2-carbaldehyde. While the compound is typically named as one specific tautomer, the existence of the other in solution or in biological systems should be considered. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents.

Reaction Mechanism Elucidation through Kinetic and Mechanistic Studies

Understanding the mechanisms of reactions involving imidazole aldehydes is crucial for optimizing reaction conditions and designing new synthetic pathways. Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for this purpose.

For instance, a detailed computational study on the regioselective synthesis of imidazole derivatives (though not the exact title compound) revealed that the reaction mechanism can be highly dependent on the substitution pattern. acs.orgnih.gov The study showed that the presence of a 2-hydroxyaryl group on the imidazole scaffold drives the reaction towards imidazole formation through a self-catalyzed hydrogen atom shift, preventing a competing diaza-Cope rearrangement that would lead to other products. acs.orgnih.gov The calculated energy barriers for the intramolecular cyclization and aromatization steps helped to explain the observed product distribution. nih.gov Such studies provide deep insight into the transition states and intermediates, elucidating how substituent effects can control reaction outcomes.

Another mechanistic study focused on the decarbonylation of imidazole-2-carbaldehydes, proposing a mechanism initiated by the nucleophilic attack of the solvent (ethanol) on the aldehyde's carbonyl group. researchgate.net These examples underscore the importance of mechanistic investigations in understanding the reactivity of this class of compounds.

Derivatization Strategies for Enhancing Reactivity and Selectivity

To control the reactivity and achieve selectivity in reactions, various derivatization strategies can be employed. A common approach is the use of protecting groups.

N-Protection: The N-H group of the imidazole ring can be protected to prevent unwanted side reactions during transformations on other parts of the molecule. A trityl (triphenylmethyl) group is a common choice for protecting the imidazole nitrogen. For example, 4-phenyl-1-trityl-1H-imidazole-2-carbaldehyde was synthesized by protecting the N-1 position before introducing the aldehyde group at C2 via lithiation and formylation. nih.gov This strategy allows for selective functionalization of the C2 position, which would otherwise be complicated by the acidic N-H proton.

Formation of Imidazolium (B1220033) Salts: Methylation of both nitrogen atoms in 4-methyl-1H-imidazole-5-carbaldehyde leads to the formation of a 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. dergipark.org.trresearchgate.net The formation of this imidazolium salt increases the reactivity of the aldehyde group due to the strong electron-withdrawing effect of the positively charged ring, making it a useful precursor for further synthesis. dergipark.org.tr

These strategies enhance the synthetic utility of this compound and its analogs, allowing for the controlled construction of more complex molecular architectures.

Advanced Research Applications in Medicinal Chemistry

Development of Novel Therapeutic Agents

The inherent bioactivity of the phenyl-imidazole nucleus has made it a privileged structure in drug discovery. By modifying the carbaldehyde group and substituting the phenyl and imidazole (B134444) rings, scientists have generated extensive libraries of compounds, leading to the identification of potent agents against cancer, microbial infections, inflammation, and parasitic diseases.

Derivatives based on the phenyl-imidazole framework have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like kinases and the disruption of microtubule polymerization. nih.gov

Research has shown that N-1 arylidene amino imidazole-2-thiones, synthesized from imidazole aldehydes, exhibit moderate to good antitumor activities. researchgate.net One of the most potent compounds identified in a study, an (E)-1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, displayed IC50 values below 5 μM against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines. researchgate.net Further investigations into imidazole-based N-phenylbenzamide derivatives revealed that compounds with fluorine or methoxy (B1213986) group substitutions are particularly effective. A derivative with a fluorine substitution exhibited IC50 values of 7.5 μM, 9.3 μM, and 8.9 μM against A549 (lung), HeLa (cervical), and MCF-7 cancer cells, respectively. frontiersin.org Similarly, a para-methoxy substituted derivative showed promising activity with IC50 values of 8.9 μM (A549), 11.1 μM (HeLa), and 9.2 μM (MCF-7). frontiersin.org These findings highlight the potential of the phenyl-imidazole scaffold in developing new chemotherapeutic agents. ekb.eg

| Derivative Type | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| (E)-1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | researchgate.net |

| (E)-1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | researchgate.net |

| (E)-1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | researchgate.net |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide | A549 (Lung) | 7.5 | frontiersin.org |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide | HeLa (Cervical) | 9.3 | frontiersin.org |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide | MCF-7 (Breast) | 8.9 | frontiersin.org |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide | A549 (Lung) | 8.9 | frontiersin.org |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide | HeLa (Cervical) | 11.1 | frontiersin.org |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide | MCF-7 (Breast) | 9.2 | frontiersin.org |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | nih.gov |

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Phenyl-imidazole derivatives have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi. nih.gov

Studies on 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea (B124793) derivatives have shown significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netconnectjournals.com In one study, a series of 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles was synthesized and tested. One derivative, compound 6d, was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org Another compound, 6c, showed moderate activity against S. aureus and Enterococcus faecalis with an MIC of 16 μg/mL. scirp.org The versatility of the imidazole core allows for the creation of derivatives that can overcome existing resistance mechanisms.

| Derivative | Microorganism | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| Compound 6d (a 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | 4 | scirp.org |

| Compound 6c (a 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | 16 | scirp.org |

| Compound 6c (a 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivative) | Enterococcus faecalis | 16 | scirp.org |

| Compound AJ-1 (a 2,4,5-triphenyl-1H-imidazole-1-yl derivative) | Various bacterial strains | 25 - 200 | ymerdigital.com |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | Micrococcus luteus | Potent Activity | nih.gov |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | Escherichia coli | Potent Activity | nih.gov |

Inflammation is a key process in many chronic diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for its management. However, their use can be associated with side effects. Phenyl-imidazole derivatives are being investigated as a source of new anti-inflammatory drugs with potentially improved safety profiles. nih.govbohrium.com

Research has focused on the ability of these compounds to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. bohrium.com In vivo studies, like the carrageenan-induced paw edema model in rats, are commonly used to assess anti-inflammatory activity. researchgate.net Certain benzimidazole (B57391) derivatives linked to oxadiazole and morpholine (B109124) rings have shown a promising anti-inflammatory effect, with one compound demonstrating 74.17% inhibition in the paw edema model and significant inhibition of COX-2 with an IC50 value of 8.00 µM. researchgate.net Other studies on novel imidazole derivatives targeting the p38 MAP kinase pathway also identified compounds with substantial anti-inflammatory activity in albumin denaturation assays, a common in vitro screening method. acs.org

Toxoplasmosis, caused by the parasite Toxoplasma gondii, affects a significant portion of the global population, and current treatments have limitations. nih.gov The search for more effective and better-tolerated therapies has led researchers to investigate phenyl-imidazole derivatives. researchgate.net

In vitro studies have demonstrated that various synthesized imidazole derivatives, including bis-imidazoles and phenyl-substituted 1H-imidazoles, can effectively restrict the growth of T. gondii. nih.govresearchgate.net Research indicates that these compounds may exert their antiparasitic action by inducing oxidative stress within the parasite. researchgate.net Several derivatives have shown excellent selectivity, being highly toxic to the parasite while exhibiting low toxicity to host cells. researchgate.net Specifically, five compounds in one study demonstrated a high selectivity index ranging from over 1,176 to more than 27,666, marking them as strong candidates for further development into novel anti-toxoplasmosis drugs. researchgate.net

The specific and potent inhibition of enzymes that are critical in disease pathways is a major goal of drug discovery. The phenyl-imidazole scaffold has proven to be effective in the design of inhibitors for several important enzyme targets.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The development of PTP1B inhibitors is a significant area of research. researchgate.net Studies on benzimidazole derivatives have shown that bulky substituents at specific positions on the benzimidazole skeleton can increase inhibitory capability. researchgate.net The design of potent and selective PTP1B inhibitors based on the phenyl-imidazole and related benzimidazole core continues to be an active area of investigation, aiming to produce compounds with improved cell permeability and bioavailability for clinical application. nih.govresearchgate.net

Indoleamine 2,3-dioxygenase (IDO) Inhibition Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that has emerged as a critical target in cancer immunotherapy. By creating a tolerant microenvironment, IDO1 allows tumors to evade the immune system. A systematic study of 4-phenyl-imidazole derivatives was undertaken to develop potent IDO1 inhibitors. These efforts, guided by computational docking, led to the identification of inhibitors that were approximately tenfold more potent than the initial 4-phenyl-imidazole lead compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For phenyl-imidazole derivatives, extensive SAR studies have been conducted to optimize their therapeutic effects.

For anticancer activity, SAR analyses have shown that the nature and position of substituents on the phenyl ring are critical. In general, compounds with electron-donating groups on the phenyl portion of a benzimidazole structure were found to be more active than those with electron-withdrawing groups. nih.gov The inclusion of specific groups like 2,5-dimethyl, 4-methyl, and 4-methoxy on a phenylsulfonyl ring attached to the benzimidazole nitrogen also enhanced potency. nih.gov

In the context of antimicrobial agents, the opposite trend has often been observed. Studies on benzimidazole-pyrazole hybrids revealed that the presence of electron-withdrawing substituents such as chloro, fluoro, nitro, and trifluoromethyl groups on the phenyl ring led to superior antimicrobial activity. nih.gov Conversely, derivatives with electron-donating groups like methoxy and methyl showed diminished activity. nih.gov The size and position of substituents are also crucial; bulky groups at certain positions on the imidazole moiety or at the meta position of the phenyl ring can be unfavorable for antifungal activity. nih.gov

For anti-inflammatory derivatives, SAR analysis of indole-2-formamide benzimidazole[2,1-b]thiazoles indicated that introducing a hydrophobic group at the amino site could enhance activity. nih.gov These systematic modifications are essential for designing next-generation therapeutic agents with improved potency and selectivity based on the 5-phenyl-1H-imidazole-2-carbaldehyde scaffold.

Pharmacological Investigations and In Vitro / In Vivo Studies

The aldehyde functional group at the 2-position of the 5-phenyl-1H-imidazole core is a key feature that allows for the synthesis of a diverse range of derivatives, particularly Schiff bases. These derivatives have been the subject of numerous pharmacological investigations to assess their therapeutic potential, primarily in the field of oncology.

Derivatives of this compound, especially Schiff bases, have been systematically screened against various cancer cell lines to determine their cytotoxic effects. These studies are fundamental in identifying promising lead compounds for further development.

One notable study focused on a series of 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-thiones, which are structurally analogous to Schiff base derivatives of this compound. nih.gov The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). nih.gov The results, summarized in the table below, highlight the potent anticancer activity of these imidazole derivatives.

Table 1: In Vitro Cytotoxicity of 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-thione Derivatives

| Compound | Modification | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

|---|---|---|---|---|

| 4d | 5-(4-chlorophenyl)-1-(benzylideneamino) | 6.21 | 8.43 | 7.54 |

| 5 | 5-(4-methoxyphenyl)-1-(2-hydroxybenzylideneamino) | 3.45 | 4.12 | 2.87 |

| Doxorubicin (Standard) | | 1.23 | 1.56 | 1.11 |

The data indicates that compound 5 , featuring a methoxy-substituted phenyl ring at the 5-position and a hydroxy-substituted benzylideneamino group, exhibited the most potent cytotoxic activity across all tested cell lines, with IC₅₀ values in the low micromolar range. nih.gov This suggests that the nature of the substituents on both the phenyl ring and the arylideneamino moiety plays a crucial role in modulating the anticancer efficacy.

Further research on other imidazole-based Schiff bases has also demonstrated significant cytotoxicity against various cancer cell lines, reinforcing the potential of this class of compounds as anticancer agents. oncologyradiotherapy.comnih.gov For instance, certain imidazole derivatives have shown promising activity against esophageal cancer cell lines (SK-GT-4) and have been noted for their potential in developing safe and potent anticancer drugs. oncologyradiotherapy.comajol.info

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is critical for their rational design and development as therapeutic agents. Research has indicated that imidazole derivatives can induce cancer cell death through multiple pathways.

For the highly active 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-thiones, further investigations revealed that their mechanism of action involves the induction of apoptosis and cell cycle arrest. nih.gov DNA flow cytometry analysis showed that compounds 4d and 5 caused an accumulation of cells in the G2/M phase of the cell cycle and induced pre-G1 apoptosis. nih.gov

To further pinpoint the molecular targets, the inhibitory activity of these compounds against key kinases involved in cancer progression was assessed. It was found that compounds 4d and 5 exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase. nih.gov These kinases are crucial components of signaling pathways that regulate cell proliferation, angiogenesis, and survival, and their inhibition is a validated strategy in cancer therapy. nih.gov The ability of these imidazole derivatives to target these specific kinases provides a molecular basis for their observed anticancer effects. nih.gov

Other studies on imidazole-containing compounds have also pointed towards interference with microtubule assembly as a potential mechanism of action, leading to cell cycle arrest and apoptosis. nih.gov Additionally, some ruthenium(II) p-cymene (B1678584) complexes incorporating imidazole-derived Schiff bases have been shown to induce apoptosis by depolarizing the mitochondrial membrane potential and arresting the cell cycle in the SubG1 phase. nih.gov

Design and Synthesis of Prodrugs and Targeted Delivery Systems

While potent in vitro activity is a promising start, the clinical translation of novel anticancer agents often faces challenges related to poor solubility, lack of specificity, and systemic toxicity. To address these issues, advanced drug delivery strategies, including the design of prodrugs and targeted delivery systems, are being explored for imidazole-based compounds.

The concept of a prodrug involves chemically modifying a bioactive compound to form an inactive derivative that, upon administration, is converted back to the active parent drug through enzymatic or chemical processes within the body. This approach can be utilized to improve the pharmacokinetic and pharmacodynamic properties of the drug. For imidazole derivatives, the N-H group of the imidazole ring presents a site for modification to create prodrugs with improved properties.

Targeted drug delivery aims to selectively deliver the therapeutic agent to the site of action, thereby increasing its efficacy and reducing off-target side effects. For anticancer therapy, this often involves conjugating the drug to a targeting moiety that recognizes specific receptors or antigens overexpressed on the surface of cancer cells. While specific examples for this compound are not yet prevalent in the literature, the general principles are applicable.

For instance, the imidazole scaffold can be incorporated into larger drug-carrier conjugates. These carriers could be nanoparticles, liposomes, or polymers functionalized with targeting ligands such as antibodies, peptides, or small molecules that bind to cancer-specific markers. Upon reaching the tumor site, the active imidazole derivative would be released, exerting its cytotoxic effect in a localized manner. The development of such targeted systems for potent imidazole-based compounds represents a promising avenue for future research to enhance their therapeutic index.

Materials Science and Other Research Applications

Development of Dyes and Pigments

The imidazole (B134444) core is a key component in the design of novel organic dyes. Specifically, imidazole-based molecules configured in a donor-π-acceptor (D–π–A) framework have shown significant promise. In this structure, the 1,4,5-triphenyl-1H-imidazole moiety can act as an effective electron donor (D). nih.gov The aldehyde group in 5-Phenyl-1H-imidazole-2-carbaldehyde can be readily converted into a component of a π-conjugated bridge or can react to attach various electron-accepting groups (A). nih.gov This D–π–A design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for generating color.

The resulting dyes can exhibit high molar extinction coefficients, making them efficient at absorbing light. nih.gov The specific color and properties of the dye can be fine-tuned by modifying the donor and acceptor strengths and the length of the π-bridge, a principle that applies to derivatives of this compound. Research on related structures, such as 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, has demonstrated their utility as fluorescent dyes, underscoring the potential of the imidazole-aldehyde scaffold in this field. lookchem.com

Fluorescent Materials and Optoelectronic Applications

Derivatives of imidazole aldehydes are actively investigated for their fluorescent properties and potential use in optoelectronics. The donor-π-acceptor structure mentioned previously is also central to the development of fluorescent materials. These materials can exhibit interesting photophysical phenomena, including solvatochromism, where the color of the emitted light changes with the polarity of the solvent. nih.gov For instance, certain imidazole-based dyes show a bathochromic shift (a shift to longer wavelengths) in their emission spectra as solvent polarity increases, indicating a more polarized excited state. nih.gov

Furthermore, some imidazole derivatives display aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). Another related property is mechanofluorochromism (MFC), where the fluorescence color changes in response to mechanical stimuli like grinding or shearing. This is often due to a transition between ordered crystalline and disordered amorphous phases. nih.gov The table below summarizes key optical properties of representative imidazole-based D-π-A dyes, illustrating the potential of this class of compounds.

| Compound | Acceptor Group | Absorption Max (λabs, nm) in DCM | Emission Max (λem, nm) in DCM | Stokes Shift (nm) in DCM | Key Properties |

|---|---|---|---|---|---|

| Dye 2a | 1-Indanone | 376 | 484 | 108 | Solvatochromism, MFC |

| Dye 2b | 1,3-Indandione | 437 | 514 | 77 | Solvatochromism, AIE, MFC |

| Dye 2c | 2-Phenylacetonitrile | 368 | 463 | 95 | Solvatochromism, AIE, MFC |

| Dye 2d | 2-Thiopheneacetonitrile | 375 | 470 | 95 | Solvatochromism, AIE, MFC |

Use as a Building Block in Complex Heterocyclic Synthesis

The imidazole ring is considered a privileged structure in medicinal chemistry and materials science. nih.gov Imidazole aldehydes, such as this compound, are versatile building blocks for constructing more complex heterocyclic systems due to the reactivity of the aldehyde group. researchgate.netdergipark.org.tr

The aldehyde can undergo condensation reactions with a wide range of nucleophiles. For example, studies on the related 4-methyl-1H-imidazole-5-carbaldehyde have shown its conversion into various fused heterocyclic systems. Through a two-step reaction involving the aldehyde group, researchers have successfully synthesized novel benzoxazole, benzothiazole, and benzoimidazole derivatives. researchgate.netdergipark.org.tr Similarly, the reaction of imidazole aldehydes with diaminomaleonitrile (B72808) (DAMN)-based imines can lead to the regioselective synthesis of highly substituted imidazole-4-carboxamides. nih.govacs.org These reactions highlight the utility of the imidazole aldehyde core in generating molecular diversity and accessing complex scaffolds for various applications.

Catalysis and Ligand Design for Metal Complexes (Schiff Bases)

The aldehyde functionality of this compound is ideal for synthesizing Schiff bases through condensation with primary amines. Imidazole-containing Schiff bases are particularly valuable as ligands for creating transition metal complexes. researchgate.net These ligands can coordinate with metal ions through multiple sites, including the imine nitrogen and one of the imidazole ring nitrogens.

For instance, a Schiff base ligand derived from imidazole-2-carboxaldehyde and the amino acid L-phenylalanine was synthesized and used to form complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Characterization of these complexes revealed that the ligand acts as a tridentate monobasic donor, coordinating to the metal center through the azomethine nitrogen, an imidazole nitrogen, and a carboxylato oxygen atom. researchgate.net Such complexes are investigated for their potential as catalysts, models for metalloenzymes, and materials with interesting magnetic or electronic properties. The ability to systematically vary the amine component and the metal ion allows for the creation of a large library of complexes with tunable properties.

| Metal Ion | Complex Composition | Proposed Geometry | Molar Conductance (Ohm-1cm2mol-1) |

|---|---|---|---|

| Co(II) | [Co(L)(H2O)2Cl] | Tetrahedral | 15-26 |

| Ni(II) | [Ni(L)(H2O)2Cl] | Tetrahedral | 15-26 |

| Cu(II) | [Cu(L)(H2O)2Cl] | Distorted Square Planar | 15-26 |

| Zn(II) | [Zn(L)(H2O)2Cl] | Tetrahedral | 15-26 |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring is an excellent motif for designing self-assembling systems due to its specific structural and electronic features. mdpi.com It contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing for the formation of predictable and robust hydrogen-bonding networks.

This compound possesses several features that can drive self-assembly.

Hydrogen Bonding: The N-H group of the imidazole can act as a donor, while the other imidazole nitrogen and the aldehyde's carbonyl oxygen can act as acceptors, leading to the formation of chains or more complex architectures.

Dipole-Dipole Interactions: The polar aldehyde group introduces dipole moments that can further direct the assembly process.

These non-covalent interactions enable imidazole-based molecules to form a variety of supramolecular complexes, which is an area of growing interest for creating functional materials with ordered structures. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings

While dedicated research solely on 5-Phenyl-1H-imidazole-2-carbaldehyde is still growing, studies on closely related phenyl-imidazole structures provide significant insights. The imidazole (B134444) nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities. researchgate.netamazonaws.com Research on analogous compounds suggests that this compound is a promising intermediate for the synthesis of bioactive molecules. For instance, phenyl-imidazole derivatives have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. nih.gov The core structure's ability to engage in various non-covalent interactions allows it to bind effectively to biological targets. nih.gov Furthermore, the aldehyde functional group at the 2-position offers a reactive site for further chemical modifications, enabling the creation of diverse molecular libraries for screening against various diseases.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Appearance | Light yellow to brown solid |

| Purity (HPLC) | ≥97.0% |

| Storage | -20°C, sealed, away from moisture |

This data is compiled from commercially available sources. msesupplies.com

Emerging Trends in Imidazole-Based Chemical Research

The broader field of imidazole chemistry is experiencing significant evolution, driven by the demand for sustainable practices and novel applications. A key trend is the development of "green" synthetic methodologies. These approaches aim to reduce the environmental impact of chemical synthesis by utilizing eco-friendly solvents, catalysts, and reaction conditions, such as microwave and ultrasonic irradiation. researchgate.netsemanticscholar.org

In medicinal chemistry, there is a growing focus on developing targeted therapies. Imidazole-containing compounds are being designed to selectively interact with specific biological targets, which could lead to more effective treatments with fewer side effects for diseases ranging from cancer to microbial infections. nih.govnumberanalytics.com Another significant trend is the use of imidazole derivatives in the development of advanced materials, including ionic liquids, functional polymers, and organo-catalysts. researchgate.netirjmets.com The unique electronic and structural properties of the imidazole ring make it an attractive component for creating materials with tailored functionalities. numberanalytics.com

Future Avenues for Synthetic Innovation